Cas no 628308-54-3 (2-Pyridinemethanamine, 6-(azidomethyl)-)

2-Pyridinemethanamine, 6-(azidomethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7890861-5.0g |
[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |
628308-54-3 | 5.0g |
$3666.0 | 2023-01-02 | ||
Enamine | EN300-7890861-2.5g |
[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |
628308-54-3 | 2.5g |
$2894.0 | 2023-01-02 | ||
Enamine | EN300-7890861-10.0g |
[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |
628308-54-3 | 10.0g |
$4610.0 | 2023-01-02 | ||
Enamine | EN300-7890861-1.0g |
[6-(AZIDOMETHYL)PYRIDIN-2-YL]METHANAMINE |
628308-54-3 | 1.0g |
$1397.0 | 2023-01-02 |
2-Pyridinemethanamine, 6-(azidomethyl)- 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
2-Pyridinemethanamine, 6-(azidomethyl)-に関する追加情報
Recent Advances in the Application of 2-Pyridinemethanamine, 6-(azidomethyl)- (CAS: 628308-54-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Pyridinemethanamine, 6-(azidomethyl)- (CAS: 628308-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and targeted therapy. This research brief aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications. The compound's unique structure, featuring an azidomethyl group at the 6-position of the pyridine ring, makes it a valuable intermediate for click chemistry and other bioorthogonal reactions.
Recent studies have demonstrated the utility of 2-Pyridinemethanamine, 6-(azidomethyl)- in the development of novel drug conjugates and probes. For instance, researchers have utilized its azide functionality to facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient labeling of biomolecules such as proteins and nucleic acids. This has opened new avenues for the study of protein-protein interactions, cellular imaging, and targeted drug delivery. Additionally, the compound's ability to serve as a precursor for the synthesis of more complex molecules has been explored in the context of kinase inhibitors and other small-molecule therapeutics.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists investigated the potential of 2-Pyridinemethanamine, 6-(azidomethyl)- as a building block for the development of covalent inhibitors targeting specific oncogenic kinases. The study revealed that the compound's reactive azide group could be strategically employed to form stable covalent bonds with cysteine residues in the kinase active site, leading to enhanced selectivity and potency. These findings underscore the compound's potential in the design of next-generation kinase inhibitors for cancer therapy.
Another notable application of 2-Pyridinemethanamine, 6-(azidomethyl)- is in the field of antibody-drug conjugates (ADCs). Researchers have leveraged its azide functionality to conjugate cytotoxic payloads to monoclonal antibodies, resulting in ADCs with improved stability and efficacy. Recent preclinical studies have shown promising results, with these conjugates exhibiting potent antitumor activity in various cancer models. The compound's role in ADC development highlights its importance in the ongoing efforts to advance targeted cancer therapies.
Beyond its applications in drug discovery, 2-Pyridinemethanamine, 6-(azidomethyl)- has also been employed in chemical biology as a tool for studying enzymatic activity and cellular processes. For example, its incorporation into activity-based probes (ABPs) has enabled the real-time monitoring of enzyme activity in live cells, providing valuable insights into disease mechanisms and potential therapeutic targets. These studies have further cemented the compound's status as a versatile reagent in chemical biology research.
In conclusion, the compound 2-Pyridinemethanamine, 6-(azidomethyl)- (CAS: 628308-54-3) continues to play a pivotal role in advancing research in chemical biology and pharmaceutical sciences. Its unique chemical properties and broad applicability make it an indispensable tool for drug discovery, bioconjugation, and targeted therapy. Future research is expected to further explore its potential, particularly in the development of novel therapeutics and diagnostic tools. As the field evolves, this compound is likely to remain at the forefront of innovative research efforts.
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